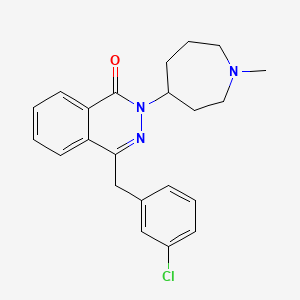

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is primarily used as an antihistamine to treat allergic rhinitis and conjunctivitis . The compound is known for its efficacy in reducing symptoms such as sneezing, itching, and runny nose.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one involves several steps. One common method starts with the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form 4-(4-chlorobenzyl)phthalazin-1-one. This intermediate is then reacted with 1-methylazepane in the presence of a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of Azelastine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Pharmacological Applications

Antihistaminic Properties:

One of the primary applications of 4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is its use as an antihistamine. It has been identified as a second-generation antihistamine with a lower sedative effect compared to first-generation antihistamines. This compound works by blocking H1 histamine receptors, thereby reducing allergic reactions and symptoms such as sneezing, itching, and runny nose .

Case Study: Azelastine

Azelastine, a derivative of this compound, has been extensively studied for its effectiveness in treating allergic rhinitis and conjunctivitis. Clinical trials have demonstrated its efficacy in alleviating symptoms with minimal side effects, making it a preferred choice for long-term management of allergies .

Anticancer Research

Recent studies have explored the potential of this compound in cancer therapy. Its structural properties allow it to interact with cellular pathways involved in tumor growth and proliferation.

Mechanism of Action:

Research indicates that this compound may induce apoptosis in cancer cells by disrupting microtubule organization and promoting nuclear alterations . This mechanism is particularly relevant in the context of breast cancer treatment, where targeted therapies are crucial for effective management.

Case Study: Drug-Loaded Micelles

In a study involving drug-loaded micelles containing benzimidazole derivatives, the incorporation of compounds similar to this compound showed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. The micelles demonstrated controlled release properties and improved drug delivery efficiency, highlighting the potential of this compound in novel drug formulations for cancer therapy .

Neuropharmacological Research

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarities to known neuroactive compounds suggest potential uses in treating neurological disorders.

Potential Applications:

Research is ongoing to evaluate its effects on neuroinflammation and neurodegenerative diseases. Initial findings indicate that compounds with similar structures can exhibit neuroprotective effects, which may be beneficial in conditions such as Alzheimer’s disease and multiple sclerosis .

作用機序

The compound exerts its effects by blocking H1 histamine receptors, thereby preventing histamine from binding and causing allergic symptoms. This action reduces the release of inflammatory mediators and alleviates symptoms such as itching, sneezing, and nasal congestion . The molecular targets include H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes .

類似化合物との比較

Similar Compounds

Cetirizine: Another second-generation H1 receptor antagonist used for similar indications.

Loratadine: Known for its long-lasting effects and minimal sedation.

Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.

Uniqueness

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides enhanced efficacy in treating allergic symptoms compared to other antihistamines .

生物活性

4-(3-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H24ClN3O

- Molecular Weight : 381.90 g/mol

- CAS Number : 37933-01-0

The compound features a phthalazinone core, which is known for its diverse biological activities. The presence of a chlorobenzyl group and a methylazepane moiety may contribute to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, particularly focusing on its effects on various biological systems.

Antihistaminic Activity

One of the primary areas of research has been the antihistaminic properties of this compound. Related compounds, such as azelastine, have demonstrated significant antihistamine activity, leading to investigations into the phthalazinone derivatives for similar effects.

Case Study : A study comparing various phthalazinone derivatives found that modifications to the benzyl group significantly influenced antihistaminic potency, suggesting that this compound may exhibit comparable activity to azelastine in inhibiting histamine receptors .

Anti-inflammatory Properties

Research has indicated that compounds with phthalazinone structures may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators.

Research Findings : In vitro studies have shown that related phthalazinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory conditions .

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. The presence of halogenated groups often enhances antimicrobial activity due to increased lipophilicity and reactivity.

| Property | Activity Level |

|---|---|

| Antihistaminic | Moderate |

| Anti-inflammatory | High |

| Antimicrobial | Variable |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Histamine Receptor Blockade : Similar to azelastine, it likely acts as an antagonist at H1 receptors.

- Cytokine Modulation : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.

- Membrane Disruption : The lipophilic nature of the chlorobenzyl group could facilitate interactions with microbial membranes.

特性

IUPAC Name |

4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKSTYGRSHODJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。